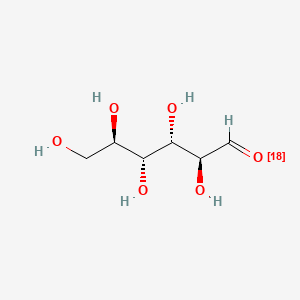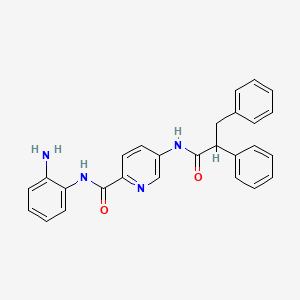
Hdac-IN-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-51 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression . Inhibitors of histone deacetylases have garnered significant interest due to their potential therapeutic applications, particularly in oncology and neurodegenerative diseases .
Méthodes De Préparation
The synthesis of Hdac-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of a tetrahydroisoquinoline moiety, which is modified through various chemical reactions to achieve the desired structure . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Hdac-IN-51 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Hdac-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity . In biology, this compound is used to investigate the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers and neurodegenerative diseases . Additionally, this compound has applications in industry, particularly in the development of new drugs and diagnostic tools .
Mécanisme D'action
Hdac-IN-51 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription . The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Hdac-IN-51 is unique among histone deacetylase inhibitors due to its specific structure and binding properties. Similar compounds include other histone deacetylase inhibitors such as vorinostat, belinostat, and panobinostat . These compounds share a common mechanism of action but differ in their chemical structures, selectivity for different histone deacetylase isoforms, and clinical applications . This compound stands out due to its potent inhibitory activity and potential for use in a broader range of therapeutic applications .
Propriétés
Formule moléculaire |
C27H24N4O2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-5-(2,3-diphenylpropanoylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c28-23-13-7-8-14-24(23)31-27(33)25-16-15-21(18-29-25)30-26(32)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-16,18,22H,17,28H2,(H,30,32)(H,31,33) |
Clé InChI |
FUOLFAHJLGZFME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


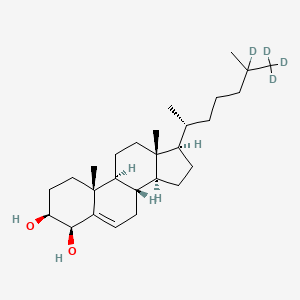
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
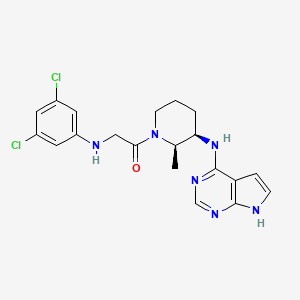
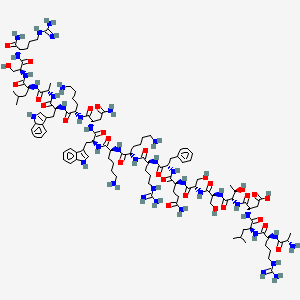

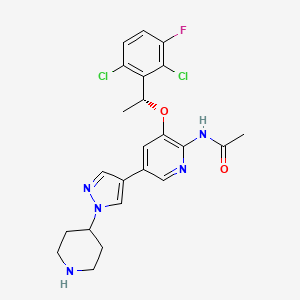


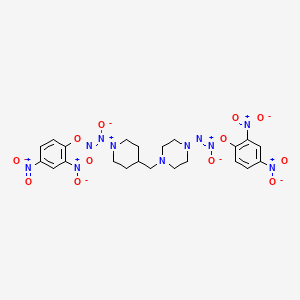
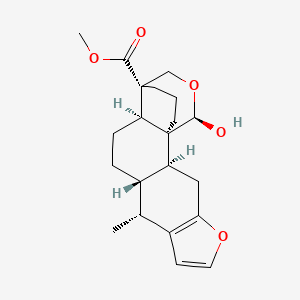
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
